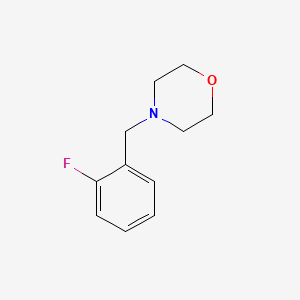

4-(2-Fluorobenzyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Fluorobenzyl)morpholine” is a chemical compound with the molecular formula C11H14FNO . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, has been a subject of research. A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . In one study, a precursor compound, 3-fluoro-4-morpholinoaniline, was synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by a reduction of the nitro group .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a fluorobenzyl group . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.23 . More detailed physical and chemical properties would require experimental determination.科学的研究の応用

Asymmetric Synthesis and Gastroprokinetic Agent Development

4-(2-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of enantiomers, particularly in the development of mosapride, a gastroprokinetic agent. This synthesis involves the conversion of enantiomeric chloro-benzylamino-propanol to oxomorpholine, followed by reduction and amination, achieving high yields and enantiomeric excess (ee) (Kato, Morie, Harada, & Matsumoto, 1994). Additionally, compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-fluorobenzyl analogues, have demonstrated potent gastrokinetic activity, comparable to existing agents like cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Antifungal and Antibacterial Applications

Compounds containing the morpholine moiety, including those with 4-fluorobenzyl or 4-chlorobenzyl groups, have displayed significant antifungal activity against organisms like Botrytis cinerea and Sclerotinia sclerotiorum. Some of these compounds have shown greater antifungal efficacy compared to the standard carbendazim (Qu, Li, Xing, & Jiang, 2015). Similarly, certain benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have demonstrated inhibitory activities against α-glucosidase, along with antimicrobial and antioxidant properties, offering potential applications in medical and pharmaceutical research (Menteşe, Ülker, & Kahveci, 2015).

Cancer Research and Treatment

In cancer research, certain 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been synthesized and studied for their antibacterial and antifungal activities, as well as their potential in inhibiting cell proliferation in prostate, breast, and colon cancer cell lines. These compounds have shown significant efficacy against various cancer cells, with compound 2c being notably efficient (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

Synthetic Methodology and Crystal Structure Analysis

The compound 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative have been synthesized, and their crystal structures analyzed, demonstrating significant supramolecular interactions. This research contributes to the understanding of the structural and chemical properties of morpholine derivatives (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Safety and Hazards

将来の方向性

The future directions for “4-(2-Fluorobenzyl)morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in morpholine derivatives in medicinal chemistry, it may also be worthwhile to investigate its potential therapeutic applications .

作用機序

Target of Action

The primary targets of 4-(2-Fluorobenzyl)morpholine are yet to be definitively identified. Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . .

Mode of Action

Morpholine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target

Biochemical Pathways

Morpholine derivatives have been found to influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Morpholine derivatives have been found to have a wide variety of effects at the molecular and cellular level . The specific effects of this compound would depend on its targets and mode of action.

特性

IUPAC Name |

4-[(2-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLSNWYPBSQSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2910301.png)

![2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyridine-6-carboxylic acid hcl](/img/structure/B2910302.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2910304.png)

![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)